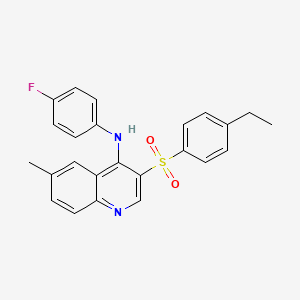
3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine, also known as ESI-09, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. This molecule belongs to the class of quinoline derivatives and has shown promising results in various scientific studies. In
作用機序
The mechanism of action of 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine involves the inhibition of the TLR4-TRIF pathway. This pathway is involved in the activation of the innate immune response and is known to play a role in various diseases, including cancer and neurodegenerative diseases. By inhibiting this pathway, 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine can modulate the immune response and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the immune response. 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine has been shown to protect against oxidative stress and reduce inflammation in the brain, which may have implications for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine in lab experiments is its high purity and specificity. 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine has been extensively studied and has been shown to have a specific mechanism of action, which makes it a useful tool for investigating the TLR4-TRIF pathway. However, one limitation of using 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine is its potential toxicity. While 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine has been shown to be relatively non-toxic in vitro, more studies are needed to determine its toxicity in vivo.
将来の方向性
There are several future directions for the research of 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine. One potential direction is the investigation of its potential in treating autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine could be further studied for its potential in treating various types of cancer and neurodegenerative diseases. Further studies could also investigate the toxicity of 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine in vivo and its potential for clinical use.
合成法
The synthesis of 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine involves the reaction of 4-fluoroaniline and 4-ethylbenzenesulfonyl chloride with 6-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid in the presence of a base. The resulting product is purified by column chromatography to obtain 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine in high purity.
科学的研究の応用
3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of the TLR4-TRIF pathway, which is involved in the regulation of the innate immune response. 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine has been investigated for its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-N-(4-fluorophenyl)-6-methylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O2S/c1-3-17-5-11-20(12-6-17)30(28,29)23-15-26-22-13-4-16(2)14-21(22)24(23)27-19-9-7-18(25)8-10-19/h4-15H,3H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXRHFSEKLIUDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

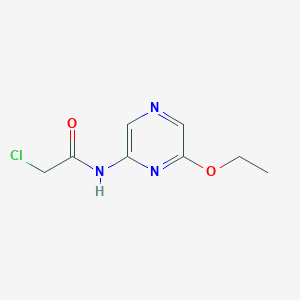
![2-(2-methoxyphenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2909496.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2909501.png)
methanone](/img/structure/B2909502.png)
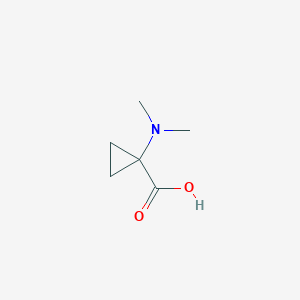
![N-(3-chloro-4-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2909505.png)

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2909507.png)
![Ethyl 4-[7-(3-methylbut-2-enoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2909509.png)
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2909511.png)
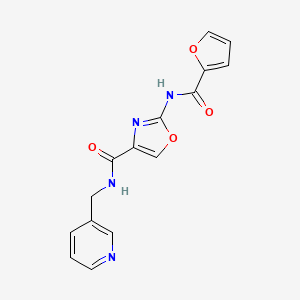
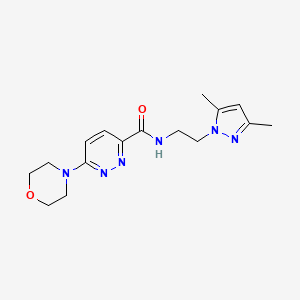
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-1,2,4-triazol-3-one](/img/structure/B2909515.png)